Tris-(2-methanethiosulfonylethyl)amine
Overview
Description
Synthesis Analysis
Research on trisubstituted amines, such as tris(2-nitrilethyl)amine and tris(pentafluorosulfanyl)amine, provides insights into potential synthesis methods for tris-(2-methanethiosulfonylethyl)amine. These compounds are typically synthesized through additive reactions or reactions involving trichloroacetylpyrrole with specific amines, indicating the potential for similar synthetic routes for tris-(2-methanethiosulfonylethyl)amine (Xing, 2003); (Nielsen et al., 2017).
Molecular Structure Analysis
Analogous compounds such as tris(pentafluorosulfanyl)amine have been characterized by gas electron diffraction, single crystal XRD, and spectroscopic methods, revealing complex structures with significant implications for their reactivity and stability. These studies suggest that tris-(2-methanethiosulfonylethyl)amine could possess a similarly intricate molecular structure with unique electronic and spatial characteristics (Nielsen et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of related trisubstituted amines involves interactions with various reagents, leading to diverse products. For example, tris(trimethylsilyl)methanethiol shows reactivity that could be mirrored in tris-(2-methanethiosulfonylethyl)amine, suggesting potential for functional group transformations and applications in synthesis (Block & Aslam, 1985).
Physical Properties Analysis
The physical properties of trisubstituted amines, including solubility, melting points, and thermal stability, are crucial for their practical applications. For example, tris(2-nitrilethyl)amine exhibits high thermal stability up to 300°C. This property is essential for applications requiring high-temperature conditions (Xing, 2003).
Scientific Research Applications
Crystal Engineering
Tris[2-(2-pyrryl-carboxy)ethyl]amine, a derivative of Tris-(2-methanethiosulfonylethyl)amine, has been studied for its use in crystal engineering. These compounds self-assemble into hexagonal and grid supramolecular structures, showcasing potential as a robust supramolecular synthon for crystal engineering applications (Yin & Li, 2006).
Coordination Chemistry
Tri- and dithioethers like Tris(2-tert-butyl-4-methylphenylthiomethyl)amine have been developed to study their coordination properties with copper ions. These compounds form complexes with Cu+, which have been characterized through electrochemical and structural analysis. Such studies enhance understanding in coordination chemistry (Martínez-Alanis et al., 2011).
Luminescence in Lanthanide Complexes
The stereocontrolled tris(2-pyridylmethyl)amines, similar in structure to Tris-(2-methanethiosulfonylethyl)amine, form stable complexes with lanthanide ions such as Tb(3+) and Eu(3+). These complexes exhibit luminescence, influenced by the ligand chirality, providing insights into the design of luminescent lanthanide complexes (Yamada et al., 2003).
Hydrogel Development
Tris(2-(2-formylphenoxy)ethyl)amine, a derivative of Tris-(2-methanethiosulfonylethyl)amine, has been utilized in creating pH- and thermo-responsive chitosan hydrogels. These hydrogels, useful in drug delivery, demonstrate the potential of tris-based compounds in developing smart materials for medical applications (Karimi et al., 2018).
Supramolecular Chemistry
Tris-(2-Pyridylmethyl)amines have been recognized for their ability to form stable, catalytically active metal complexes. These compounds are increasingly used in supramolecular chemistry due to their stereodynamic nature, serving roles in anion sensing, biochemical sensors, and molecular switches (Bravin et al., 2021).
Bioinorganic Chemistry
Aryl-appended tris(2-pyridylmethyl)amine ligands, related to Tris-(2-methanethiosulfonylethyl)amine, have been explored in coordination and synthetic bioinorganic chemistry. These ligands show promise in mimicking enzyme activities and in constructing metal complexes with biologically relevant reactivity (Berreau, 2007).
properties
IUPAC Name |
2-methylsulfonylsulfanyl-N,N-bis(2-methylsulfonylsulfanylethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO6S6/c1-20(11,12)17-7-4-10(5-8-18-21(2,13)14)6-9-19-22(3,15)16/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDALISDKOEUEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCN(CCSS(=O)(=O)C)CCSS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO6S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343551 | |
Record name | Tris-(2-methanethiosulfonylethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris-(2-methanethiosulfonylethyl)amine | |
CAS RN |
18365-77-0 | |
Record name | Tris-(2-methanethiosulfonylethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.